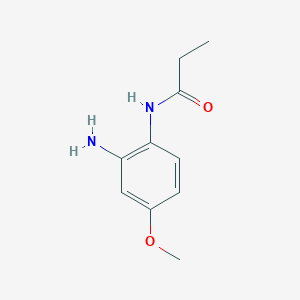

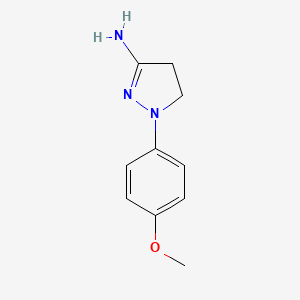

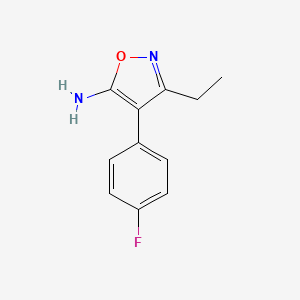

1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine

Vue d'ensemble

Description

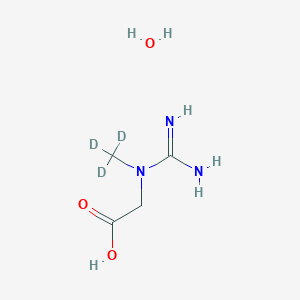

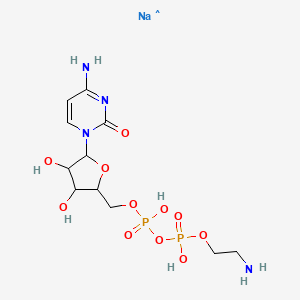

The compound “1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . The “4-methoxyphenyl” suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (-O-CH3) attached at the 4th position .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, FT-IR, UV–visible, and NMR spectroscopy . These techniques can provide information about the geometric parameters, vibrational frequencies, and electronic properties of the molecule.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied using density functional theory (DFT). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values were determined, which can provide insights into the reactivity of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the HOMO–LUMO energy gap, which can indicate the reactivity and stability of the molecule, has been calculated .

Applications De Recherche Scientifique

Synthesis of Heterocycles

This compound is used in the synthesis of heterocycles . Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . The compound can react with other substances to form new compounds, expanding its potential applications .

Medicinal Applications

Heterocycles based on the 1,2,3-triazole moiety, which this compound can form, have been utilized in the development of several medicinal scaffolds . These scaffolds demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Drug Discovery

Pyrazole, a significant heterocyclic component that this compound possesses, has a potent pharmacological profile and can be a crucial pharmacophore in the process of drug discovery . Drugs incorporating the pyrazole ring are anti-inflammatory, analgesic, vasodilator, and antidepressant agents . They can also be utilized for cancer treatment, to combat obesity, and to provide cytoprotection .

Synthesis of Hydrazone Derivatives

The compound can be used in the synthesis of hydrazone derivatives . Hydrazones have a wide range of biological and pharmacological properties with potential for various applications. They exhibit antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, antiplatelet, antimalarial, anticonvulsant, cardioprotective, antihelmintic, antiprotozoal, antitrypanosomal, and antischistosomiasis properties .

Anti-Tumor Activities

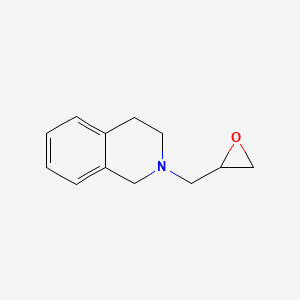

Tryptoline derivatives, which can be synthesized from this compound, have attracted attention because of their anti-tumor activities .

Anti-Inflammatory Activities

Tryptoline derivatives synthesized from this compound have also shown anti-inflammatory activities .

Mécanisme D'action

Target of Action

For instance, apixaban, a compound with a similar methoxyphenyl group, is a direct inhibitor of activated factor X (FXa), a key player in the coagulation cascade .

Mode of Action

For example, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl group, acts as a potent and selective serotonin releasing agent and binds to alpha receptors to mediate its effects .

Biochemical Pathways

For instance, benzimidazole derivatives have been shown to suppress oxidative stress and inflammatory markers, suggesting an impact on the oxidative stress pathway and inflammatory response .

Pharmacokinetics

Compounds with similar structures, such as apixaban, have been found to have good bioavailability, low clearance, and a small volume of distribution .

Result of Action

For instance, benzimidazole derivatives have been shown to ameliorate methotrexate-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers .

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-3,4-dihydropyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12-13/h2-5H,6-7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTDLTWFLCQAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587612 | |

| Record name | 1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine | |

CAS RN |

28020-48-6 | |

| Record name | 1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

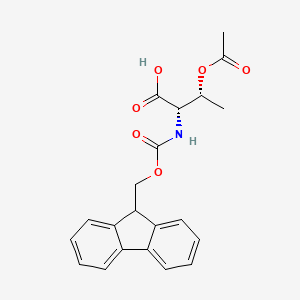

![6-Chloro-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B1611772.png)